

A Comparative Guide to In Silico Docking of Piperic Acid Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on **piperic acid** analogs targeting various key proteins implicated in a range of diseases. The information is compiled from several in silico studies to offer a comprehensive overview of the binding affinities and interaction patterns of these compounds. This guide is intended to aid researchers in the fields of computational chemistry, pharmacology, and drug discovery.

Comparative Docking Performance of Piperic Acid Analogs

Molecular docking simulations have been instrumental in predicting the binding conformations and affinities of **piperic acid** derivatives against several important biological targets. The data presented below summarizes the docking scores of various analogs, offering a comparative look at their potential inhibitory activities.



Target Protein	PDB ID	Piperic Acid Analog	Docking Software	Docking Score (kcal/mol)	Reference Study
Bacterial DNA Gyrase	5CDP	Substituted Piperic Acid Derivative (BC 28)	Glide (Schrödinger)	-8.580	
Bacterial DNA Gyrase	5CDP	Substituted Piperic Acid Derivative (BC 32)	Glide (Schrödinger)	-9.753	
Bacterial DNA Gyrase	5CDP	Substituted Piperic Acid Derivative (BC 33)	Glide (Schrödinger)	-8.813	
Acetylcholine sterase	4EY7	Piperic Acid	Not Specified	Not Specified	
Acetylcholine sterase	4EY7	Piperic Ester	Not Specified	Not Specified	
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)	4НЈО	3- piperoylindole (3-PI)	AutoDock Vina	-8.7	
Akt1 Kinase Domain	2UZS	Piperine Analog-2 (pip2)	AutoDock Vina	-6.0	
Cyclooxygen ase-2 (COX- 2)	1CX2	Asarinine	AutoDock Vina (PyRx)	-10.0	



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